2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C15H11ClF3N5OS2 and its molecular weight is 433.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
A series of compounds including triazole derivatives have been synthesized to explore their structural characteristics and potential biological activities. For instance, Mahyavanshi et al. (2011) synthesized a new series of acetamide derivatives to screen their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the wide range of pharmaceutical activity that triazole ring systems, including compounds similar to the one , can possess due to their structural features (Mahyavanshi, Parmar, & Mahato, 2011).
Antimicrobial Activity
Research on derivatives containing the triazole ring system has shown significant promise in antimicrobial applications. Baviskar et al. (2013) synthesized a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide derivatives to determine their antimicrobial activity, revealing the potential of such compounds in combating various bacterial and fungal strains (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activity
The compound's derivatives have also been explored for their potential antitumor activities. For example, Yurttaş et al. (2015) screened N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity in vitro, highlighting the importance of the structural motifs present in compounds like the one for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Pharmacological Evaluation
Derivatives of the compound have been evaluated for various pharmacological properties. Shukla et al. (2012) designed and synthesized BPTES analogs to inhibit glutaminase, demonstrating the compound's potential in therapeutic applications by attenuating the growth of human lymphoma B cells in vitro as well as in a mouse xenograft model (Shukla et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with athiazole ring have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring in the structure is known to interact with a number of lipophilic amino acids .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s worth noting that thethiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have been associated with a wide range of biological activities, suggesting that this compound could potentially have similar effects .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5OS2/c16-9-4-3-8(15(17,18)19)6-10(9)21-12(25)7-27-14-23-22-13(24(14)20)11-2-1-5-26-11/h1-6H,7,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUINLQRJLVRHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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